1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine
Description
1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine (CAS: 54286-50-9) is a sulfonamide derivative featuring a pyrrolidine ring linked to a 4-isothiocyanatophenyl group via a sulfonyl bridge. This compound is characterized by its isothiocyanate (-N=C=S) functional group, which confers reactivity for conjugation reactions, making it valuable in chemical biology and pharmaceutical synthesis. The molecular formula is inferred as C₁₁H₁₁N₂O₂S₂, with a purity of 95% as reported in commercial sources . Its applications include serving as a building block in organic synthesis, particularly in the development of targeted covalent inhibitors or fluorescent probes due to the electrophilic isothiocyanate moiety.
Properties
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c14-17(15,13-7-1-2-8-13)11-5-3-10(4-6-11)12-9-16/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDSWHZMJJHNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with pyrrolidine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines or alcohols, forming thioureas or carbamates.
Scientific Research Applications
1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine is widely used in scientific research due to its versatility and unique properties . Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioureas and carbamates.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as proteins and enzymes . The isothiocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Observations:
Reactivity: The isothiocyanate group in the target compound enables covalent bonding with nucleophiles (e.g., amines, thiols), distinguishing it from non-reactive analogs like 1-[(4-methylphenyl)sulfonyl]pyrrolidine .
Solubility and Stability: The presence of polar groups (e.g., amine in 1-[[(4-Aminophenyl)methyl]sulfonyl]pyrrolidine) improves aqueous solubility compared to hydrophobic isothiocyanate or bromo derivatives .
Biological Activity
1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₂N₂O₂S₂
- CAS Number : 54286-50-9
- MDL Number : MFCD09971942
It features an isothiocyanate group, which is known for its reactivity and biological significance, particularly in cancer research and antimicrobial activity.
1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine demonstrates various mechanisms of action, primarily through its interaction with biological targets such as enzymes and receptors. The following points summarize its proposed mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for targeting diseases like malaria through inhibition of Plasmodium falciparum IspD, with reported IC50 values ranging from 41 ± 7 nM to 600 ± 110 nM depending on structural modifications .
- Antimicrobial Properties : The isothiocyanate moiety is associated with antimicrobial activity, potentially disrupting bacterial cell membranes and inhibiting growth .
Table 1: Biological Activity Summary
| Activity Type | Target/Pathway | IC50 Values (nM) | References |
|---|---|---|---|
| Enzyme Inhibition | PfIspD | 41 ± 7 to 600 ± 110 | |
| Antimicrobial | Various Bacterial Strains | Not specified | |
| Cytotoxicity | Cancer Cell Lines | Varies |
Case Studies and Research Findings
- Antimalarial Activity : A study focused on the synthesis of derivatives from pyrrolidine highlighted the compound's potential as an antimalarial agent. Modifications to the sulfonyl linker were explored, revealing that certain derivatives exhibited enhanced activity against PfIspD compared to the parent compound .
- Cytotoxic Effects : Research indicated that compounds with isothiocyanate groups often exhibit cytotoxic effects on cancer cell lines. The specific effects of 1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine on various cancer types are under investigation, with preliminary results showing promising cytotoxicity .
- Antimicrobial Studies : The compound's isothiocyanate functionality suggests significant antimicrobial properties. Studies have demonstrated that similar compounds can disrupt bacterial cell membranes, indicating a potential application in treating resistant bacterial infections .
Q & A
Q. How are conflicting DFT and crystallographic data reconciled in structural studies?
- Methodological Answer : Refine computational models by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) to match experimental bond lengths. Validate using root-mean-square deviation (RMSD) analysis between DFT-optimized and crystallographic structures. Re-examine hydrogen bonding networks using QTAIM (Quantum Theory of Atoms in Molecules) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
